molecular formula C9H11NO5S B8653369 4-Methyl-3-nitrobenzyl methanesulfonate

4-Methyl-3-nitrobenzyl methanesulfonate

Cat. No.: B8653369
M. Wt: 245.25 g/mol
InChI Key: JKXXLEMCDCRSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-nitrobenzyl methanesulfonate is a useful research compound. Its molecular formula is C9H11NO5S and its molecular weight is 245.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

(4-methyl-3-nitrophenyl)methyl methanesulfonate

InChI

InChI=1S/C9H11NO5S/c1-7-3-4-8(5-9(7)10(11)12)6-15-16(2,13)14/h3-5H,6H2,1-2H3

InChI Key

JKXXLEMCDCRSQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Methyl-3-nitro-phenyl)-methanol (3.00 g, 17.95 mmol) was taken up in anhydrous DCM, under argon, and triethyl amine (5.45 g, 53.85 mmol, 7.51 mL) was added. The solution was cooled to 0° C. and methanesulfonyl chloride (2.26 g, 19.74 mmol, 1.53 mL) was added slowly via syringe. The solution was allowed to warm to room temp and stir for 12 h. The reaction mixture poured into 1N HCl and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The product was isolated by flash chromatography. (5:1 hexane/ethyl acetate) Yield 2.00 g. 1H NMR (CDCl3, 300 MHz): δ 2.62 (s, 3H), 4.61 (s, 2H), 7.36 (d, J=8 Hz, 1H), 7.36 (d, J=8 Hz, 1H), 8.02 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.51 mL
Type
reactant
Reaction Step Two
Quantity
1.53 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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